1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride
Description
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a carboxylic acid group, a secondary amine (propan-2-ylamino), and a hydrochloride counterion. This compound combines the unique strain of the cyclopropane ring with functional groups that enhance solubility and reactivity. The hydrochloride salt improves stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUMWCZECTIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the formation of the desired cyclopropane ring .
Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives. This approach often requires the use of cyclization agents and controlled reaction environments to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent product quality. The industrial process may also incorporate purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to various bioactive molecules. For example, it can be converted to ethylene in plants, which regulates growth and development .
The compound’s effects are mediated through its interaction with enzymes and receptors. It can modulate enzyme activity, leading to changes in metabolic pathways. Additionally, its derivatives can bind to specific receptors, triggering cellular responses .
Comparison with Similar Compounds
Structural Analogs
The following table compares key structural and physicochemical properties of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid hydrochloride with closely related compounds:
*Estimated based on molecular formula.
Key Differences and Research Findings
Functional Group Impact
- Carboxylic Acid vs. Amine Salts : The presence of a carboxylic acid group (as in the target compound) distinguishes it from amine hydrochlorides like 1-(propan-2-yl)cyclopropan-1-amine hydrochloride . Carboxylic acids enable conjugation with peptides or coordination with metal ions, whereas amine salts are often utilized as protonated intermediates in API synthesis.
Pharmacological Relevance
- β-Adrenergic Antagonists: The bicyclic derivative in shares structural motifs with propranolol analogs, demonstrating how cyclopropane rings and amine hydrochlorides can stabilize bioactive conformations. The target compound’s cyclopropane-carboxylic acid moiety may similarly influence receptor binding but lacks the bulky bicyclic group, suggesting different target profiles.
- Chiral Specificity: Enantiopure derivatives like (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride highlight the importance of stereochemistry in drug efficacy, a factor that may apply to the target compound if chiral centers are present.
Solubility and Stability
- Hydrochloride salts universally improve water solubility, as seen in . The target compound’s solubility is likely comparable to its analogs (~10–50 mg/mL in water), though substituents like phenyl groups () may reduce solubility relative to morpholine or isopropylamine derivatives.
Biological Activity
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid; hydrochloride, also known as a derivative of cyclopropane carboxylic acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid hydrochloride
- CAS Number: 2470438-19-6
- Molecular Formula: C7H12ClN O2
- Molecular Weight: 165.63 g/mol
Inhibition of Ethylene Biosynthesis:
Research indicates that cyclopropane carboxylic acid derivatives play a significant role in inhibiting ethylene biosynthesis in plants. Ethylene is a key plant hormone involved in various physiological processes, including fruit ripening and senescence. The compound's structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC) allows it to act as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production .
Antioxidant Activity:
Studies have shown that certain derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and the treatment of neurodegenerative diseases .
Pharmacological Effects
- Anti-inflammatory Properties:
- Potential Neuroprotective Effects:
- Impact on Plant Physiology:
Case Studies
Case Study 1: Inhibition of Ethylene Production
A study conducted on Arabidopsis thaliana demonstrated that derivatives of cyclopropane carboxylic acids effectively inhibited ACO enzymes, leading to reduced ethylene production. The binding affinity was assessed through molecular docking studies, revealing that specific isoforms exhibited stronger interactions with the enzyme compared to traditional inhibitors like methylcyclopropene .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving carrageenan-induced paw inflammation in rats, the compound showed significant reduction in edema compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
